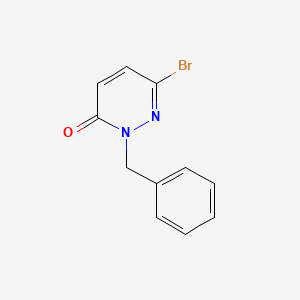![molecular formula C18H17N3O2 B2766330 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 2097919-42-9](/img/structure/B2766330.png)
2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is a complex organic compound that features both benzodiazole and benzofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and benzofuran intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with reagents like KMnO4 in aqueous solution.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and benzofuran moieties may contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine hydrochloride
- 5-(1H-imidazol-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 1H-1,3-benzodiazol-2-ylmethanethiol hydrochloride
Uniqueness
Compared to similar compounds, 2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide stands out due to its dual benzodiazole and benzofuran structure, which may confer unique chemical and biological properties. This dual structure can enhance its versatility and effectiveness in various applications, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(10-21-12-20-15-6-2-3-7-16(15)21)19-9-13-11-23-17-8-4-1-5-14(13)17/h1-8,12-13H,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRVVSXIXLSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)
![1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2766249.png)

![ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2766252.png)

![6-Tert-butyl-2-{1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2766258.png)

![[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate](/img/structure/B2766261.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide](/img/structure/B2766262.png)
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2766270.png)
